REACTION_CXSMILES
|
S(O)(C)(=O)=O.[OH:6][C:7]1[C:8]([CH3:23])=[C:9]([S:14][CH2:15][C:16](=O)[CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[CH3:21][O:20][C:18](=[O:19])[CH2:17][C:16]1[C:10]2[C:11]([CH3:13])=[CH:12][C:7]([OH:6])=[C:8]([CH3:23])[C:9]=2[S:14][CH:15]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)O
|
Name
|
|
Quantity
|
175.1 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C=C(C1)C)SCC(CC(=O)OC)=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2C)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |